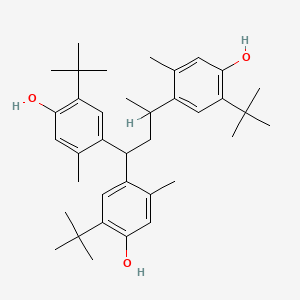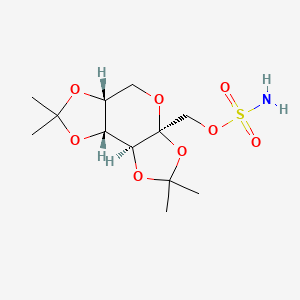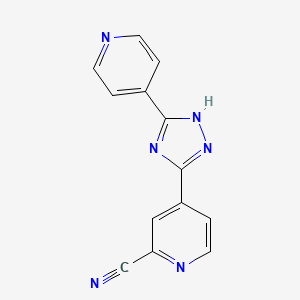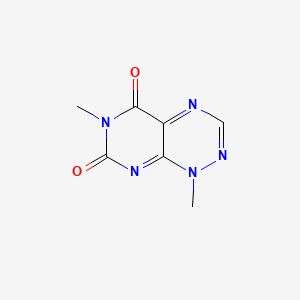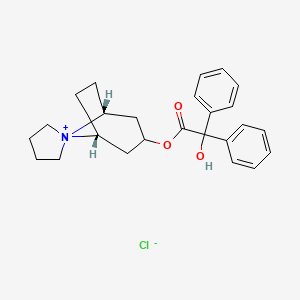
Trospium chloride
Descripción general
Descripción
Trospium chloride is a quaternary ammonium compound used primarily as a muscarinic antagonist. It is commonly prescribed for the treatment of overactive bladder, characterized by symptoms such as urge incontinence and frequent urination . The compound works by relaxing the smooth muscle in the bladder, thereby reducing the urgency and frequency of urination .
Mecanismo De Acción
Target of Action
Trospium Chloride is an antimuscarinic agent . Its primary targets are the muscarinic receptors in cholinergically innervated organs . These receptors play a crucial role in the contraction of smooth muscles in organs like the bladder .
Mode of Action
This compound works by antagonizing the effect of acetylcholine on muscarinic receptors . This interaction results in a parasympatholytic action, which reduces the tonus of smooth muscle in the bladder . This means that it helps to relax the bladder muscles, reducing the frequency and urgency of urination .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the blocking of acetylcholine’s effect on muscarinic receptors . This leads to a reduction in the tonus of smooth muscle in the bladder . The downstream effects include a decrease in the symptoms of overactive bladder, such as frequent urination and loss of control over urination .
Pharmacokinetics
This compound is poorly metabolized in the liver, and its pharmacokinetic behavior is mainly determined by the parent compound . After oral administration, absorption of the hydrophilic this compound is slow and incomplete . The mean bioavailability is approximately 10% and decreases with concomitant food intake . The drug is minimally metabolized to spiroalcohol by hydrolysis and is 50% plasma protein bound . Urinary excretion of the parent compound plays a major role in the disposition of the drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of the smooth muscle in the bladder . This results in a reduction of symptoms associated with overactive bladder, such as frequent urination, urgency, and sometimes, loss of control over urination .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can impact its release and absorption . A biphasic extended-release system of this compound has been developed to provide controlled release of the drug up to 24 hours, improving patient compliance . Additionally, the drug’s bioavailability decreases with concomitant food intake .
Análisis Bioquímico
Biochemical Properties
Trospium chloride displays higher affinity towards muscarinic receptors compared to nicotinic receptors at therapeutic concentrations . It antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder .
Cellular Effects
This compound is used to treat the symptoms of an overactive bladder, such as a frequent need to urinate or incontinence (loss of bladder control). It helps to relax the muscles in the bladder and reduce the daily episodes of incontinence . It works by causing the smooth muscle in the bladder to relax .
Molecular Mechanism
This compound antagonizes the effect of acetylcholine on muscarinic receptors in cholinergically innervated organs . Its parasympatholytic action reduces the tonus of smooth muscle in the bladder . This mechanism of action is how it exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
After oral administration, absorption of the hydrophilic this compound is slow and incomplete . Peak plasma concentrations of approximately 4 ng/mL are reached 4–5 hours after administration of a 20mg immediate-release preparation . The mean bioavailability is approximately 10% and decreases by concomitant food intake .
Metabolic Pathways
This compound is metabolized by ester hydrolysis and excreted by the kidneys through a combination of tubular secretion and glomerular filtration .
Transport and Distribution
This compound is a hydrophilic positively charged drug. Therefore, it has low permeability through biomembranes and requires drug transporters for distribution and excretion . In humans, the organic cation transporters OCT1 and OCT2 and the multidrug and toxin extrusion MATE1 and MATE2-K carriers showed this compound transport .
Subcellular Localization
Chemically, this compound is a quaternary ammonium cation which causes it to stay in periphery rather than crossing the blood–brain barrier . This suggests that this compound is localized in the peripheral tissues rather than in the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trospium chloride involves the reaction of 3-(2-hydroxy-2,2-diphenylacetoxy)spiro[bicyclo[3.2.1]octane-8,1’-pyrrolidin]-1’-ium chloride with various reagents under controlled conditions . The preparation process includes non-aqueous granulation, compression, seal coating, and semipermeable coating . The final product is often formulated into extended-release tablets to ensure controlled drug release over a 24-hour period .
Industrial Production Methods: In industrial settings, this compound is produced using a push-pull osmotic pump system. This involves creating a bi-layered tablet with immediate-release polymers in the pull layer and polyethylene oxide in the push layer . The tablet is then laser-drilled to create an orifice for drug release, ensuring a zero-order release profile over 24 hours .
Análisis De Reacciones Químicas
Types of Reactions: Trospium chloride undergoes various chemical reactions, including ester hydrolysis and substitution reactions .
Common Reagents and Conditions:
Ester Hydrolysis: This reaction involves the breakdown of ester bonds in the presence of water or hydroxide ions, resulting in the formation of alcohol and carboxylic acid.
Substitution Reactions: These reactions typically involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Major Products: The primary products formed from these reactions include spiroalcohol and other derivatives, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Trospium chloride has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Tolterodine: Similar in function but differs in its pharmacokinetic profile and side effect spectrum.
Solifenacin: Known for its longer half-life and once-daily dosing regimen.
Uniqueness of Trospium Chloride: this compound stands out due to its minimal central nervous system side effects and its effective extended-release formulation, which provides consistent therapeutic effects over a 24-hour period .
Propiedades
Número CAS |
10405-02-4 |
|---|---|
Fórmula molecular |
C25H30ClNO3 |
Peso molecular |
428.0 g/mol |
Nombre IUPAC |
[(1S,5S)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m0./s1 |
Clave InChI |
RVCSYOQWLPPAOA-VROPFNGYSA-M |
SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |
SMILES isomérico |
C1CC[N+]2(C1)[C@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |
SMILES canónico |
C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |
Apariencia |
Solid powder |
| 10405-02-4 | |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
azoniaspiro compound XVII azoniaspiro(3 alpha-benziloyloxynortropane-8,1'- pyrrolidine) chloride Ceris Spasmex Spasmo-lyt Spasmo-Rhoival TC Spasmo-Urgenin Spasmo-Urgenin TC Spasmolyt Trospi trospium chloride Uraplex Uraton |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
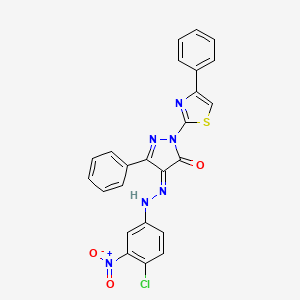
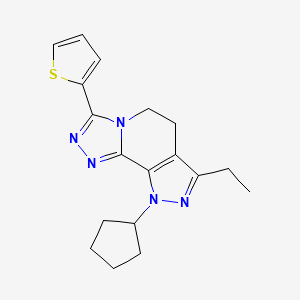
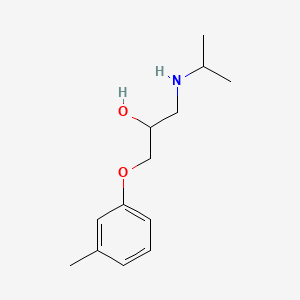


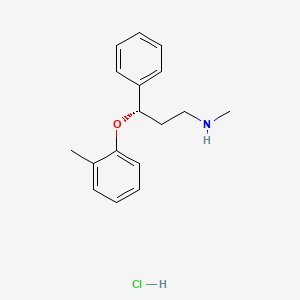

![2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE](/img/structure/B1683205.png)
